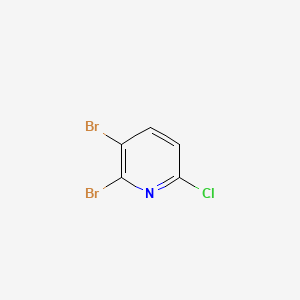

2,3-Dibromo-6-chloropyridine

描述

Overview of Halogenated Pyridine (B92270) Derivatives in Contemporary Organic Chemistry

Halogenated pyridines are a class of organic compounds that are integral to numerous applications, including the synthesis of pharmaceuticals and agrochemicals. nih.govnih.gov These compounds are derivatives of pyridine, a six-membered heterocyclic aromatic compound, where one or more hydrogen atoms have been replaced by halogen atoms. The presence and position of these halogens on the pyridine ring significantly influence the molecule's chemical reactivity and physical properties. nih.govnih.gov The development of methods for the selective halogenation of pyridines is a crucial area of research in organic chemistry, as it allows for the creation of a wide array of derivatives necessary for drug discovery and development. nih.govnih.govchemrxiv.org

The synthesis of halopyridines can be challenging due to the electron-deficient nature of the pyridine ring, which makes it less reactive towards electrophilic substitution reactions that are commonly used for halogenating other aromatic compounds. nih.govnih.gov Consequently, chemists have developed various strategies to achieve selective halogenation, such as using pyridine N-oxides or employing metalation-trapping sequences. nih.gov These methods are vital for producing specific isomers of halogenated pyridines, which serve as versatile intermediates in the synthesis of more complex molecules. nih.govnih.gov

Rationale for Focusing on 2,3-Dibromo-6-chloropyridine: A Key Building Block

Among the vast family of halogenated pyridines, this compound stands out as a particularly valuable building block in organic synthesis. Its unique substitution pattern, featuring bromine atoms at the 2 and 3 positions and a chlorine atom at the 6 position, provides multiple reactive sites for further functionalization. This trifunctional nature allows for a high degree of control and selectivity in chemical reactions, making it a key intermediate in the construction of complex molecular architectures. The differential reactivity of the bromine and chlorine atoms can be exploited to introduce various substituents in a stepwise manner, a desirable feature in multi-step synthetic sequences.

Scope and Objectives of the Research on this compound

This article aims to provide a focused overview of the chemical compound this compound. The primary objective is to consolidate available information regarding its chemical and physical properties, synthesis, and key reactions. By presenting this information in a structured format, this article serves as a reference for researchers in the field of organic and medicinal chemistry who may utilize this compound in their synthetic endeavors. The scope is strictly limited to the chemical aspects of this compound, without delving into pharmacological or toxicological data.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the interactive table below. This data is essential for its handling, storage, and application in chemical reactions.

View Interactive Data Table of this compound Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C5H2Br2ClN | sigmaaldrich.comuni.luaobchem.com |

| Molecular Weight | 268.34 g/mol | |

| CAS Number | 885952-16-9 | sigmaaldrich.comaobchem.com |

| Appearance | Solid | sigmaaldrich.com |

| Purity | ≥95% | sigmaaldrich.com |

| Storage Temperature | Ambient | sigmaaldrich.com |

Synthesis and Reactions

Synthesis of this compound

The synthesis of polysubstituted pyridines like this compound often involves multi-step processes. While specific, detailed synthetic routes directly leading to this compound are not extensively documented in the provided search results, the synthesis of related bromo- and chloro-substituted pyridines offers insight into the potential methodologies. For instance, the synthesis of 3-bromo-6-chloropyridyl-2-formic acid starts from 3-bromo-6-chloropyridine, which undergoes oxidation, cyanation, and hydrolysis. google.com This suggests that this compound could potentially be synthesized from a suitable pyridine precursor through a series of regioselective halogenation reactions.

Key Reactions of this compound

The reactivity of this compound is characterized by the presence of three halogen substituents, which can participate in various cross-coupling and substitution reactions. The bromine atoms, particularly the one at the 2-position, are generally more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, compared to the chlorine atom. This difference in reactivity allows for selective functionalization. For example, in a related compound, 2-bromo-6-chloropyridine (B1266251) C-nucleoside, the bromine at the 2-position undergoes chemoselective Suzuki-Miyaura coupling. rsc.org It is plausible that this compound would exhibit similar reactivity, enabling the sequential introduction of different groups at the 2- and 3-positions.

Applications in Organic Synthesis

The primary application of this compound is as an intermediate or building block in the synthesis of more complex organic molecules. Its trifunctional nature makes it a versatile scaffold for constructing a variety of substituted pyridine derivatives. These derivatives are often key components in the development of new pharmaceutical and agrochemical compounds. nih.govnih.govmountainscholar.org The ability to selectively manipulate the three halogen atoms allows for the creation of a diverse library of compounds for screening and optimization in drug discovery and materials science.

Structure

3D Structure

属性

IUPAC Name |

2,3-dibromo-6-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2ClN/c6-3-1-2-4(8)9-5(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEPXEMYHIOVFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654751 | |

| Record name | 2,3-Dibromo-6-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885952-16-9 | |

| Record name | 2,3-Dibromo-6-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Dibromo 6 Chloropyridine and Analogues

Retrosynthetic Analysis Strategies for 2,3-Dibromo-6-chloropyridine

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler precursor structures, known as synthons, until readily available starting materials are reached. wikipedia.orgamazonaws.com This process helps to identify potential synthetic routes and highlight challenges in the synthesis. wikipedia.org

For a complex molecule like this compound, retrosynthesis illuminates several possible synthetic pathways. The primary goal is structural simplification, which can be achieved by disconnecting bonds through known and reliable chemical transformations. wikipedia.orgicj-e.org

The disconnection approach involves mentally cleaving bonds in the target molecule to identify potential precursors. lkouniv.ac.in For this compound, the most intuitive disconnections are the carbon-halogen bonds.

C-Br and C-Cl Bond Disconnections : The three carbon-halogen bonds can be disconnected sequentially. This suggests that the target molecule could be synthesized from simpler halopyridines via halogenation reactions. For instance, disconnecting the C3-Br bond leads to 2-bromo-6-chloropyridine (B1266251) as a precursor. This disconnection corresponds to an electrophilic bromination reaction. Further disconnections of the remaining C-Br and C-Cl bonds would lead back to pyridine (B92270) itself. The synthons generated from these disconnections are charged, idealized fragments, which are not real reagents. lkouniv.ac.in In the laboratory, synthetic equivalents—actual reagents that correspond to these synthons—are used. For example, an electrophilic bromine synthon (Br+) is replaced by a synthetic equivalent like elemental bromine (Br₂) or N-Bromosuccinimide (NBS).

Pyridine Ring Disconnection : A more fundamental approach is to disconnect the pyridine ring itself. This strategy considers the formation of the heterocyclic ring from acyclic or carbocyclic precursors. For example, a [3+3] cycloaddition approach would disconnect the ring into two three-carbon fragments. organic-chemistry.org

The table below outlines potential disconnections and their corresponding synthetic reactions and equivalents.

| Disconnection | Precursor | Synthon | Synthetic Equivalent | Corresponding Reaction |

| C3–Br | 2-Bromo-6-chloropyridine | "Br+" (electrophilic) | Br₂, N-Bromosuccinimide | Electrophilic Aromatic Substitution |

| C2–Br | 3-Bromo-6-chloropyridine | "Br+" (electrophilic) | Br₂, N-Bromosuccinimide | Electrophilic Aromatic Substitution |

| C6–Cl | 2,3-Dibromopyridine | "Cl-" (nucleophilic) | CuCl, POCl₃ | Nucleophilic Substitution (e.g., from a pyridinone) |

| Ring Formation | Acyclic fragments (e.g., enaminones, dicarbonyls) | Various C and N fragments | β-keto esters, aldehydes, ammonia (B1221849) | Cyclocondensation (e.g., Hantzsch Synthesis) |

Functional Group Interconversion (FGI) is a key strategy in retrosynthesis where one functional group is transformed into another to facilitate a desired disconnection or synthesis step. lkouniv.ac.in For halogenated pyridines, FGI is crucial because direct halogenation can lack regioselectivity. nih.govnih.gov

A common FGI strategy involves introducing a directing group, such as an amino (-NH₂) or hydroxyl (-OH) group, which can then be converted into a halogen.

From Amino Groups : An aminopyridine can be a versatile precursor. The amino group can be converted to a bromo group via the Sandmeyer reaction, which involves diazotization with nitrous acid followed by treatment with a copper(I) bromide salt.

From Hydroxyl/Pyridinone Groups : A hydroxypyridine, which exists in equilibrium with its pyridinone tautomer, can be converted to a chloropyridine. Reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are effective for this transformation. youtube.comchempanda.com For instance, 2,3-dibromo-6-hydroxypyridine could be a viable precursor to the target molecule, with the final step being the conversion of the hydroxyl group to chlorine. chempanda.com

Direct Synthesis Routes to this compound

These routes involve modifying a pre-existing pyridine or substituted pyridine ring to introduce the required halogen atoms.

The direct halogenation of pyridine is challenging due to the ring's electron-deficient nature, which makes it resistant to electrophilic aromatic substitution (EAS). nih.govyoutube.com The nitrogen atom deactivates the ring towards electrophiles and can be protonated under acidic conditions, further increasing this deactivation. nih.gov

Electrophilic Halogenation : EAS on an unsubstituted pyridine ring, when it occurs, is typically 3-selective (meta-selective) but requires harsh conditions, such as high temperatures and the use of Lewis acids. nih.govchemrxiv.org Obtaining a specific trisubstituted pattern like 2,3,6- is difficult via simple electrophilic halogenation of pyridine due to mixtures of regioisomers. chemrxiv.org However, the presence of activating groups like amino or hydroxyl groups can facilitate electrophilic substitution and direct the position of the incoming halogen. youtube.com

Halogenation of Pyridine-N-oxides : A common strategy to overcome the low reactivity of pyridine is to first convert it to a pyridine-N-oxide. The N-oxide group is activating and directs electrophiles to the 4-position and to a lesser extent, the 2-position. Subsequent removal of the N-oxide group (e.g., with PCl₃) can yield the halogenated pyridine. nih.gov

Radical Halogenation : Gas-phase halogenation at high temperatures can proceed via a radical mechanism, but this method often lacks selectivity and is not suitable for complex molecules. youtube.com

To overcome the selectivity issues of classical halogenation, modern synthetic methods offer precise control over the placement of functional groups.

Directed Ortho-Metalation (DoM) : In this technique, a directing group (DG) on the pyridine ring chelates to an organolithium reagent, directing deprotonation (metalation) to the adjacent ortho position. The resulting lithiated species can then be quenched with an electrophilic halogen source (e.g., C₂Cl₆, Br₂). While powerful, this method requires a suitable directing group.

Halogen-Metal Exchange : This is a highly effective method for functionalizing halopyridines. A bromine or iodine atom on the pyridine ring can be selectively exchanged with a metal (typically lithium or magnesium) at low temperatures using organolithium or Grignard reagents. znaturforsch.com This creates a nucleophilic pyridyl organometallic species that can react with an electrophile. For instance, a di- or tri-halopyridine can undergo selective halogen-metal exchange at one position, followed by reaction with another halogenating agent. The reactivity order for exchange is typically I > Br > Cl, allowing for selective reactions on polyhalogenated substrates. znaturforsch.com The use of reagents like iso-PrMgCl·LiCl can facilitate highly regioselective Br/Mg exchange. rsc.org

Chemoselective Cross-Coupling : The different reactivities of C-Br and C-Cl bonds in transition metal-catalyzed cross-coupling reactions can be exploited. For example, in a Suzuki-Miyaura coupling, a C-Br bond will typically react in preference to a C-Cl bond. rsc.org This allows for the selective functionalization of a bromochloropyridine intermediate. While this is often used to add carbon substituents, the principles of differential reactivity are fundamental to the chemistry of these compounds. rsc.org

Synthesis of this compound through Pyridine Ring Formation

An alternative to functionalizing a pre-formed ring is to construct the substituted pyridine ring from acyclic precursors. This approach can offer excellent control over the substitution pattern.

Hantzsch Pyridine Synthesis : The classical Hantzsch synthesis involves a multi-component reaction between an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine, which is then oxidized to the pyridine. fiveable.me By using halogenated starting materials, it is theoretically possible to construct a halogenated pyridine ring directly. However, the availability and reactivity of appropriately halogenated precursors can be a limitation.

Cacchi Annulation : This method provides access to polysubstituted pyridines from N-propargylic β-enaminones. Depending on the catalyst (e.g., Cs₂CO₃ or CuBr), either pyrroles or pyridines can be formed, offering a regiocontrolled route to the pyridine core. organic-chemistry.org

Other Cyclization/Annulation Strategies : Numerous methods exist for pyridine synthesis via cyclization. These include the reaction of α,β,γ,δ-unsaturated ketones with an ammonia source, or tandem reactions involving aza-Wittig reactions and electrocyclizations. organic-chemistry.org Adapting these methods by incorporating halogenated building blocks could provide a convergent route to this compound. For example, a reaction sequence starting with halogenated aldehydes or ketones could be envisioned to build the desired substitution pattern into the final ring system. organic-chemistry.orgacs.org

Cyclocondensation Approaches for Halogenated Pyridines

Cyclocondensation reactions represent a fundamental strategy for the de novo synthesis of pyridine rings, building the heterocyclic core from simpler, acyclic components. youtube.com This approach is particularly valuable as it allows for the introduction of desired substituents and functionalities onto the pyridine ring at the outset of the synthesis. For the preparation of halogenated pyridines, specific halogen-containing building blocks are employed.

A notable example involves the reaction of trichloroacetic acid derivatives or chloral (B1216628) with acrylonitrile. The subsequent cyclization and deoxychlorination of the resulting intermediate leads to the formation of chlorinated pyridines. youtube.com This method integrates the halogen atoms into the molecular structure during the ring-formation process, offering a direct route to the halogenated pyridine skeleton. While a vast number of cyclocondensation variations exist for preparing pyridines, those incorporating halogenated synthons are of particular relevance for accessing precursors to compounds like this compound. youtube.com

Utilization of Precursors with Pre-installed Halogen Atoms

A more common and often more direct strategy for synthesizing complex halogenated pyridines involves the chemical modification of simpler pyridine precursors that already contain one or more halogen atoms. This approach leverages the distinct reactivity of the carbon-halogen bonds and the influence of halogens on the reactivity of the pyridine ring.

The synthesis can start from multi-halogenated pyridines which are then selectively functionalized. For instance, 5-Bromo-2-chloro-4-fluoro-3-iodopyridine has been used as a versatile, halogen-rich intermediate for the synthesis of pentasubstituted pyridines. acs.org Similarly, 2,3,6-trichloropyridine (B1294687) can be selectively converted to 2-cyano-3,6-dichloropyridine by reaction with potassium cyanide, demonstrating how one halogen can be replaced while others remain intact. google.com

The inherent properties of a pre-installed halogen can also be exploited to direct further substitutions. The metallation of 2-chloropyridine (B119429) is a prime example, where the chlorine atom directs metallation to the ortho-position (C-3), enabling the introduction of a new substituent. The chlorine atom can then be retained or subsequently replaced, providing a pathway to various 2,3-disubstituted pyridines. rsc.org

Table 1: Synthesis of Halogenated Pyridines from Pre-halogenated Precursors

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

| 2,3,6-Trichloropyridine | Potassium cyanide, NMP, 80°C | 2-Cyano-3,6-dichloropyridine | Not specified | google.com |

| 2-Fluoro-3,6-dichloropyridine | Sodium cyanide, DMSO, up to 67°C | 2-Cyano-3,6-dichloropyridine | Not specified | google.com |

| 2-Chloropyridine | LDA, THF; then electrophile (e.g., R-CHO) | 2-Chloro-3-substituted pyridine | Varies | rsc.org |

Advanced Synthetic Strategies for Complex this compound Derivatives

Modern synthetic chemistry has introduced more sophisticated and efficient strategies for the construction of complex molecules. These include multicomponent reactions that build complexity in a single step and green chemistry approaches that prioritize sustainability.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. rasayanjournal.co.inacsgcipr.org This approach is prized for its atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. rasayanjournal.co.in MCRs offer a powerful alternative to traditional multi-step linear syntheses for constructing complex heterocyclic systems like substituted pyridines. acsgcipr.org

While direct MCR synthesis of this compound is not commonly reported, the principles are widely applied to create a vast range of functionalized pyridines and related heterocycles. For example, a base-catalyzed three-component reaction of ynals, isocyanates, and amines/alcohols can produce highly decorated 6-amino-5-arylpicolinates. organic-chemistry.org Another prominent MCR is the metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles, which is extensively used for pyridine synthesis. nih.gov The synthesis of halogenated pyrazoles via a three-component reaction of terminal alkynes, acyl chlorides, and hydrazines, followed by halogenation, demonstrates the utility of MCRs in creating halogenated heterocyclic scaffolds. beilstein-journals.org

Table 2: Examples of Multicomponent Reactions for Heterocycle Synthesis

| Reaction Type | Reactants | Product Type | Catalyst/Conditions | Reference |

| Hantzsch-type Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | 1,4-Dihydropyridine | Typically acid or base catalyzed, often requires subsequent oxidation | acsgcipr.org |

| [2+2+2] Cycloaddition | α,ω-Diyne, Nitrile | Substituted Pyridine | Ru and Fe catalysts (e.g., Cp*RuCl(COD)) | nih.gov |

| One-pot Pyridine Synthesis | Ynal, Isocyanate, Amine/Alcohol | 6-Amino-5-arylpicolinate | Base-catalyzed, metal-free | organic-chemistry.org |

| Pyrazole Synthesis | Terminal alkyne, Acyl chloride, Hydrazine | 1,3,5-Substituted Pyrazole | Pd-catalyzed | beilstein-journals.org |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in These principles are increasingly being applied to the synthesis of pyridines and their derivatives to enhance sustainability. Key green techniques include the use of microwave irradiation, solvent-free reactions, and catalysis. rasayanjournal.co.innih.gov

Microwave-assisted synthesis, for instance, can dramatically reduce reaction times and improve yields compared to conventional heating methods. rasayanjournal.co.innih.gov In one study on the synthesis of 3-pyridine derivatives, reactions conducted under microwave irradiation were completed in minutes, whereas conventional heating required several hours to achieve lower yields. nih.gov Solvent-free reactions, sometimes performed by mechanically grinding reactants together (ball milling), minimize waste and simplify product purification. rasayanjournal.co.in MCRs themselves are considered a green methodology due to their high atom economy and reduction of intermediate isolation steps. rasayanjournal.co.inacsgcipr.org The use of environmentally benign solvents, such as water, or catalysts that can be easily recycled also contributes to the greening of pyridine synthesis. rasayanjournal.co.in

Table 3: Comparison of Conventional vs. Green Synthesis Methods for Pyridine Derivatives

| Method | Conditions | Reaction Time | Yield | Key Green Aspect | Reference |

| Conventional Heating | Reflux | 8-10 hours | 65-75% | - | nih.gov |

| Microwave Irradiation | Microwave (450 W) | 3-5 minutes | 82-93% | Energy efficiency, reduced time | nih.gov |

| Solvent- & Halide-Free | Heating neat | 2-5 hours | 73-92% | No solvent, avoids halogenated waste | rsc.org |

| MCR Approach | One-pot reaction | Varies | Generally moderate to high | Atom economy, step reduction | acsgcipr.org |

Reactivity and Mechanistic Studies of 2,3 Dibromo 6 Chloropyridine

Cross-Coupling Reactions of 2,3-Dibromo-6-chloropyridine

The presence of bromo and chloro substituents on the pyridine (B92270) ring allows for selective palladium-catalyzed cross-coupling reactions. The carbon-bromine bonds are generally more reactive than the carbon-chlorine bond under these conditions, providing a handle for regioselective modifications.

Palladium catalysts are highly effective in mediating the formation of carbon-carbon and carbon-heteroatom bonds with this compound. The choice of catalyst, ligands, and reaction conditions can influence the selectivity and efficiency of these transformations.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds. In the case of this compound, this reaction can be controlled to achieve selective substitution at the bromine-bearing positions.

Mechanistic Investigations of Transmetalation Pathways

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is a critical part of the catalytic cycle. The exact mechanism of this step can be influenced by the nature of the reactants and the reaction conditions.

Ligand and Catalyst Optimization for Regioselectivity

The regioselectivity of the Suzuki-Miyaura coupling of this compound can be finely tuned by the judicious choice of palladium catalyst and supporting ligands. Bulky electron-rich phosphine (B1218219) ligands, such as XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), have demonstrated high efficacy in these reactions. For instance, the use of a catalytic system composed of Pd(OAc)₂ and XPhos has been shown to be effective. rsc.org The reaction of this compound with various boronic acids in the presence of a palladium catalyst can selectively functionalize the 6-position. rsc.org

Table 1: Selected Examples of Suzuki-Miyaura Coupling with this compound

| Entry | Boronic Acid | Product | Yield (%) |

| 1 | 2-Formylphenylboronic acid | 2-Chloro-5-bromo-6-(2-formylphenyl)pyridine | - |

| 2 | Other aryl boronic acids | 2-Chloro-5-bromo-6-arylpyridines | Good |

Yields are reported as "good" in the source material without specific percentages for all examples. rsc.org

The Stille coupling utilizes organostannanes as the coupling partners. This reaction offers an alternative to the Suzuki-Miyaura coupling and can be advantageous in certain synthetic contexts due to the stability and reactivity profile of organotin reagents.

The Negishi coupling involves the reaction of organozinc reagents with organic halides in the presence of a nickel or palladium catalyst. This method is known for its high functional group tolerance and reactivity, making it a powerful tool for the synthesis of complex molecules from substrates like this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting amines with aryl halides. wikipedia.org This reaction is a significant tool in organic synthesis due to its wide substrate scope and functional group tolerance, offering a milder alternative to traditional methods for creating aryl amines. wikipedia.orgorganic-chemistry.org The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) species, followed by association of the amine, deprotonation, and finally reductive elimination to yield the aminated product. libretexts.org

In the context of this compound, the presence of multiple halide substituents offers the potential for selective amination. The relative reactivity of the C-Br and C-Cl bonds under Buchwald-Hartwig conditions is a key consideration. Generally, aryl bromides are more reactive than aryl chlorides in palladium-catalyzed couplings. This difference in reactivity can be exploited to achieve selective functionalization.

For instance, in a related system, 6-bromo-2-chloroquinoline, selective Buchwald-Hartwig amination of the aryl bromide was achieved in the presence of the heteroaryl chloride. nih.gov This selectivity allows for the sequential and controlled introduction of different amine nucleophiles at specific positions. The initial amination occurs at the more reactive C-Br bond, leaving the C-Cl bond available for a subsequent coupling reaction, potentially with a different amine or under more forcing reaction conditions. nih.gov This stepwise approach enables the synthesis of complex, differentially substituted pyridine derivatives.

The choice of palladium catalyst, ligand, and base is crucial for controlling the outcome of the Buchwald-Hartwig amination. A variety of phosphine ligands have been developed to enhance the efficiency and scope of this reaction. organic-chemistry.orgchemspider.com For example, sterically hindered biaryl phosphine ligands have proven effective for the amination of less reactive aryl chlorides. organic-chemistry.org

Table 1: Buchwald-Hartwig Amination Reaction Parameters

| Parameter | Description | Relevance to this compound |

| Catalyst | Typically a palladium(0) source, such as Pd(OAc)₂ or [Pd₂(dba)₃]. chemspider.com | The choice of palladium precursor can influence reaction efficiency. |

| Ligand | Phosphine-based ligands are common, for example, BINAP, DPPF, and various Buchwald ligands. wikipedia.orgchemspider.com | The ligand influences the reactivity and selectivity, particularly in differentiating between the C-Br and C-Cl bonds. |

| Base | A non-nucleophilic base like NaOtBu or K₂CO₃ is used to deprotonate the amine. libretexts.orgchemspider.com | The base strength can affect the reaction rate and substrate compatibility. |

| Solvent | Anhydrous, aprotic solvents such as toluene, THF, or dioxane are typically employed. libretexts.orgchemspider.com | The solvent can influence the solubility of reagents and the stability of catalytic intermediates. |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic and heteroaromatic rings, particularly those that are electron-deficient. wikipedia.org The reaction involves the attack of a nucleophile on the aromatic ring, displacing a leaving group. wikipedia.org For SNAr to occur, the ring must typically be activated by the presence of electron-withdrawing groups. pressbooks.pub Pyridines are inherently electron-deficient heterocycles and are thus susceptible to SNAr, especially when substituted with good leaving groups at the ortho or para positions relative to the ring nitrogen. wikipedia.org

In this compound, the chlorine atom at the C6 position and the bromine atoms at the C2 and C3 positions are all potential leaving groups in an SNAr reaction.

The regioselectivity of SNAr reactions on polyhalogenated pyridines is determined by a combination of factors, including the position of the leaving group relative to the activating nitrogen atom and the intrinsic leaving group ability of the different halogens. In general, positions ortho (C2, C6) and para (C4) to the pyridine nitrogen are more activated towards nucleophilic attack because the negative charge in the resulting Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom. wikipedia.orgpressbooks.pub

For this compound, nucleophilic attack is most likely to occur at the C6 and C2 positions, as they are ortho to the pyridine nitrogen. The relative reactivity of the C-Cl bond at C6 versus the C-Br bond at C2 will depend on the specific nucleophile and reaction conditions. While chlorine is generally a better leaving group than bromine in SNAr, the C2 position is also activated. The C3-bromo substituent is less likely to be displaced directly via an addition-elimination mechanism as it is in a meta-like position relative to the nitrogen.

Studies on related 3-substituted 2,6-dichloropyridines have shown that the regioselectivity of nucleophilic substitution can be highly dependent on the nature of the substituent at the 3-position and the solvent. researchgate.net For example, bulky substituents at the 3-position can direct substitution to the 6-position. researchgate.net

Both electronic and steric factors play a crucial role in determining the rate and regioselectivity of SNAr reactions. researchgate.net

Electronic Factors: Electron-withdrawing groups on the aromatic ring stabilize the negatively charged Meisenheimer intermediate, thereby accelerating the reaction. pressbooks.pubmasterorganicchemistry.com The pyridine nitrogen itself acts as an electron-withdrawing group through its inductive and resonance effects, activating the ring for nucleophilic attack. The halogen substituents in this compound also contribute to the electron-deficient nature of the ring through their inductive electron-withdrawing effects.

Steric Factors: Steric hindrance can significantly impact SNAr reactions. rsc.org Increased steric bulk around the reaction center can hinder the approach of the nucleophile, slowing down the rate of reaction. researchgate.net In this compound, the bromine atom at the C3 position could sterically hinder the approach of a nucleophile to the C2 position. Similarly, a bulky nucleophile might face steric repulsion from the substituents on the pyridine ring.

The interplay of these electronic and steric effects will ultimately dictate the outcome of SNAr reactions on this compound. For example, while the C2 and C6 positions are both electronically activated, the steric environment around each position is different, which could lead to preferential reaction at one site over the other.

Table 2: Factors Influencing SNAr on this compound

| Factor | Influence on Reactivity and Regioselectivity |

| Pyridine Nitrogen | Activates the ring towards nucleophilic attack, particularly at the C2 and C6 positions. |

| Leaving Group Ability | Generally, Cl is a better leaving group than Br in SNAr reactions. |

| Electronic Effects of Halogens | Inductively withdraw electron density, further activating the ring. |

| Steric Hindrance | The C3-bromo substituent may sterically hinder attack at the C2 position. The bulk of the nucleophile is also a key factor. |

| Solvent | The polarity and hydrogen-bonding ability of the solvent can influence reaction rates and regioselectivity. researchgate.net |

Formation and Reactivity of Pyridyne Intermediates from this compound

The generation of highly reactive aryne and hetaryne intermediates, such as pyridynes (didehydropyridines), is a powerful strategy for the synthesis of complex aromatic and heterocyclic systems. researchgate.net These intermediates are typically formed through the elimination of two adjacent substituents from an aromatic ring.

For this compound, the most probable pyridyne intermediate to be formed would be 6-chloro-2,3-didehydropyridine . This would involve the removal of the two bromine atoms at the C2 and C3 positions. The generation of pyridynes is often accomplished by treating a dihalo-precursor with a strong base or an organometallic reagent.

One common method involves a metal-halogen exchange followed by elimination. For instance, treatment with an alkyllithium reagent like n-butyllithium (n-BuLi) could selectively perform a lithium-bromine exchange at either the 2- or 3-position, given that bromine is more reactive in such exchanges than chlorine. wikipedia.orgharvard.edu The resulting lithiated intermediate could then eliminate the adjacent bromine atom to form the pyridyne. The regioselectivity of the initial lithiation would be a critical factor.

Plausible Reaction for Pyridyne Generation:

| Precursor | Reagent | Intermediate |

|---|

Note: This reaction is hypothetical for this compound and is based on established methods for pyridyne generation from other dihalopyridines.

Once generated, the highly strained triple bond of the 6-chloro-2,3-pyridyne intermediate would be extremely reactive and readily "trapped" by various nucleophiles or dienes. The synthetic utility of such an intermediate lies in its ability to introduce two new functional groups to the pyridine ring in a single operation.

Nucleophilic Trapping: The addition of a nucleophile (Nu⁻) would occur at either C2 or C3 of the pyridyne. The regioselectivity of this addition would be influenced by the electronic effect of the chlorine atom at C6 and the nitrogen atom in the ring. The resulting pyridyl anion would then be protonated upon workup.

Cycloaddition Reactions: Pyridynes can act as dienophiles or dipolarophiles. For example, a [4+2] cycloaddition reaction with a diene like furan (B31954) could yield a bicyclic adduct, providing a rapid route to complex fused heterocyclic scaffolds. researchgate.net

Other Key Reactions and Transformations

Beyond pyridyne formation, the halogen substituents on this compound are key sites for other important chemical transformations.

Reductive dehalogenation is the process of removing a halogen atom and replacing it with a hydrogen atom. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ with a palladium catalyst), or dissolving metal reductions. While specific studies on this compound are not documented in available sources, the relative reactivity of the C-X bonds (C-Br vs. C-Cl) would likely allow for selective dehalogenation under controlled conditions. Typically, carbon-bromine bonds are more easily reduced than carbon-chlorine bonds. Therefore, it might be possible to selectively remove one or both bromine atoms while retaining the chlorine.

Metalation, particularly lithiation, is a cornerstone of pyridine functionalization. For this compound, two primary strategies could be envisioned: directed ortho-metalation (DoM) and metal-halogen exchange.

Metal-Halogen Exchange: This is often the most predictable reaction for polyhalogenated aromatics. wikipedia.org The rate of exchange with organolithium reagents follows the trend I > Br > Cl. harvard.edu Therefore, treating this compound with a reagent like n-BuLi or t-BuLi at low temperatures would be expected to result in a selective lithium-bromine exchange. wikipedia.orgprinceton.edu The selectivity between the C2-Br and C3-Br bonds would depend on steric and electronic factors, including potential coordination with the ring nitrogen. The resulting lithiated pyridine is a versatile intermediate that can be quenched with a wide range of electrophiles (E⁺), such as aldehydes, ketones, or CO₂, to introduce new functional groups.

Table of Potential Lithiation and Electrophilic Quench Reactions:

| Reagent 1 | Reagent 2 (Electrophile) | Potential Product(s) | Reaction Type |

|---|---|---|---|

| n-BuLi | DMF | 2-Bromo-6-chloro-3-formylpyridine or 3-Bromo-6-chloro-2-formylpyridine | Li-Br Exchange, Formylation |

| n-BuLi | (CH₃)₃SiCl | 2-Bromo-6-chloro-3-(trimethylsilyl)pyridine or 3-Bromo-6-chloro-2-(trimethylsilyl)pyridine | Li-Br Exchange, Silylation |

Note: The regioselectivity between the 2- and 3-positions has not been experimentally determined from available sources for this specific substrate.

Directed ortho-Metalation (DoM): DoM involves the deprotonation of a C-H bond adjacent to a directing metalation group (DMG). organic-chemistry.orgwikipedia.org Halogens are generally considered weak directing groups. In this compound, the only available protons are at C4 and C5. Lithiation via DoM would require a strong, sterically hindered base, such as lithium diisopropylamide (LDA), to avoid nucleophilic attack on the ring. The chlorine and bromine atoms would exert an inductive effect, increasing the acidity of the adjacent protons and potentially directing metalation to the C4 or C5 position. However, competition from the much faster metal-halogen exchange would likely make this pathway less favorable when using alkyllithium reagents. harvard.edu

Spectroscopic and Computational Analysis of 2,3 Dibromo 6 Chloropyridine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. It provides precise information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

Interactive Table 1: Predicted NMR Chemical Shift Assignments for 2,3-Dibromo-6-chloropyridine

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H-4 | ¹H | Data not available | Doublet (d) |

| H-5 | ¹H | Data not available | Doublet (d) |

| C-2 | ¹³C | Data not available | Singlet |

| C-3 | ¹³C | Data not available | Singlet |

| C-4 | ¹³C | Data not available | Singlet |

| C-5 | ¹³C | Data not available | Singlet |

| C-6 | ¹³C | Data not available | Singlet |

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously confirming molecular structures by revealing correlations between different nuclei. youtube.comyoutube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be instrumental in confirming the connectivity of the protons. For this compound, a cross-peak between the signals for H-4 and H-5 would definitively establish their adjacent relationship on the pyridine (B92270) ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It would allow for the unambiguous assignment of the C-4 and C-5 signals in the ¹³C NMR spectrum by linking them to their corresponding H-4 and H-5 signals.

Vibrational Spectroscopy (FT-IR and FT-Raman) Investigations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides insights into the functional groups and molecular vibrations within a compound. nih.govcore.ac.uk

The vibrational spectrum of this compound is characterized by a series of absorption bands, each corresponding to a specific molecular motion or "vibrational mode." Key expected vibrations include:

C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

C=C and C=N ring stretching: These vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ range.

C-H in-plane and out-of-plane bending: These occur at lower frequencies.

C-Cl and C-Br stretching: These halogen-carbon bond vibrations are found in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

A detailed assignment requires comparison between experimental FT-IR and FT-Raman spectra and theoretical calculations, often using Density Functional Theory (DFT). researchgate.netnih.govmdpi.com

Interactive Table 2: Expected Fundamental Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Type |

| C-H Stretching | 3000 - 3100 | FT-IR, FT-Raman |

| Ring Stretching (C=C, C=N) | 1400 - 1600 | FT-IR, FT-Raman |

| C-H In-plane Bending | 1000 - 1300 | FT-IR, FT-Raman |

| C-H Out-of-plane Bending | 700 - 900 | FT-IR |

| C-Cl Stretching | 600 - 800 | FT-IR, FT-Raman |

| C-Br Stretching | 500 - 650 | FT-IR, FT-Raman |

For a rigid, planar aromatic system like the pyridine ring in this compound, there is an absence of significant conformational isomers that can be interconverted by bond rotation at room temperature. Therefore, conformational analysis via vibrational spectroscopy, which is typically used for flexible molecules with multiple stable low-energy shapes, is not a primary application for this specific compound. The molecule is expected to exist predominantly in a single planar conformation.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, a detailed model of the electron density can be constructed, revealing exact bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

For this compound, a crystallographic analysis would provide invaluable data on:

The planarity of the pyridine ring.

The precise bond lengths of C-C, C-N, C-H, C-Cl, and C-Br bonds.

The bond angles within the ring and involving the substituents.

The packing of molecules in the crystal, including any potential halogen bonding or π-π stacking interactions.

A search of the available literature did not yield a published crystal structure for this compound.

Interactive Table 3: Illustrative Crystal Structure Data for this compound

| Parameter | Description | Value |

| Crystal System | The symmetry system of the unit cell. | Data not available |

| Space Group | The specific symmetry group of the crystal. | Data not available |

| a (Å) | Unit cell dimension. | Data not available |

| b (Å) | Unit cell dimension. | Data not available |

| c (Å) | Unit cell dimension. | Data not available |

| α (°) | Unit cell angle. | Data not available |

| β (°) | Unit cell angle. | Data not available |

| γ (°) | Unit cell angle. | Data not available |

| Volume (ų) | Volume of the unit cell. | Data not available |

| Z | Number of molecules per unit cell. | Data not available |

Crystal Growth and Quality Assessment

The foundation of X-ray crystallographic analysis is the availability of high-quality single crystals. For small organic molecules like this compound, which is a solid at room temperature, crystals are typically grown from a supersaturated solution. Common methods include:

Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed, allowing the solvent to evaporate slowly over days or weeks. As the concentration of the solute increases beyond its saturation point, crystals begin to form.

Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and carefully layering a "poor" solvent (in which the compound is less soluble) on top. Diffusion at the interface between the two liquids gradually lowers the solubility, inducing crystallization.

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces the solubility of the compound, leading to crystal formation.

Once crystals are obtained, their quality is assessed, primarily through visual inspection under a microscope for well-defined faces and the absence of cracks or twinning. The definitive test of quality occurs during the initial X-ray diffraction experiment, where the sharpness and shape of the diffraction spots are evaluated.

Unit Cell Parameters and Space Group Determination

Single-crystal X-ray diffraction is the definitive method for determining the atomic-level structure of a crystalline solid. When a single crystal is exposed to a monochromatic X-ray beam, it diffracts the X-rays into a unique pattern of spots. The geometric arrangement of these spots provides direct information about the crystal's unit cell.

The unit cell is the smallest repeating parallel-piped unit that builds up the entire crystal lattice. It is defined by six parameters: the lengths of the three cell edges (a, b, c) and the angles between them (α, β, γ).

The space group describes the complete symmetry of the crystal structure, encompassing both the lattice type and all symmetry operations (e.g., rotations, reflections, inversions, screw axes, and glide planes) that leave the crystal unchanged. The systematic absences in the diffraction pattern (i.e., certain reflections being missing) are used to determine the space group of the crystal. There are 230 possible space groups in three dimensions. nih.gov

While specific experimental data for this compound is not available, a typical output of such an analysis would be presented as follows:

Table 1: Hypothetical Crystallographic Data for this compound (Note: This data is illustrative and not based on experimental results.)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 12.543 |

| b (Å) | 7.812 |

| c (Å) | 8.965 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 878.9 |

Intermolecular Interactions and Crystal Packing Analysis

Analysis of a determined crystal structure reveals how molecules are arranged in the solid state, an arrangement governed by a variety of intermolecular interactions. sapub.org For a molecule like this compound, with its halogen substituents and aromatic π-system, several types of non-covalent interactions are expected to be significant:

Halogen Bonding: Interactions where a halogen atom acts as an electrophilic "donor" towards a nucleophilic region on an adjacent molecule. In this case, the bromine or chlorine atoms could interact with the nitrogen atom of a neighboring pyridine ring.

π-π Stacking: The aromatic pyridine rings can stack on top of each other. These interactions can be face-to-face or offset (displaced). The presence of electron-withdrawing halogens significantly influences the electrostatic potential of the ring, affecting the geometry of these stacking interactions. Studies on related chloropyridinecarbonitriles show that offset face-to-face π-stacking is a common packing motif. rsc.orgnih.gov

These interactions collectively dictate the crystal's density, melting point, and other macroscopic properties. Understanding the crystal packing is crucial for fields like materials science and pharmaceuticals.

Computational Chemistry and Quantum Mechanical Studies

Quantum mechanical calculations provide deep insights into the electronic structure and reactivity of molecules, complementing experimental findings.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful and widely used computational method in chemistry. researchgate.net It calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction, offering a balance of accuracy and computational efficiency. youtube.com DFT methods are routinely used to predict molecular geometries, vibrational frequencies, and a variety of electronic properties. ias.ac.insigmaaldrich.com

A primary step in any computational study is geometry optimization. Starting with an approximate structure, the calculation iteratively adjusts the positions of the atoms until the lowest energy conformation (a minimum on the potential energy surface) is found. This process yields the molecule's equilibrium bond lengths, bond angles, and dihedral angles in the gas phase.

For this compound, a DFT geometry optimization would provide the precise C-C, C-N, C-H, C-Cl, and C-Br bond lengths and the internal angles of the pyridine ring. The results of such a calculation would allow for a detailed comparison between the computed gas-phase structure and an experimentally determined solid-state structure (if available), revealing the effects of crystal packing forces.

Table 2: Representative Calculated Bond Lengths for Halogenated Pyridines (Note: This data is illustrative, based on general values for similar structures, and not a specific calculation for the title compound.)

| Bond | Typical Calculated Length (Å) |

|---|---|

| N1-C2 | 1.34 |

| C2-C3 | 1.39 |

| C5-C6 | 1.38 |

| C2-Br | 1.88 |

| C3-Br | 1.87 |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The outermost orbital containing electrons. It is associated with the molecule's ability to act as a nucleophile or electron donor.

LUMO: The lowest-energy orbital that is empty of electrons. It is associated with the molecule's ability to act as an electrophile or electron acceptor.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap . A small gap generally indicates high chemical reactivity, as it is easier to excite an electron from the HOMO to the LUMO. A large gap implies high kinetic stability. DFT calculations are an effective tool for determining the energies of these orbitals and visualizing their shapes. researchgate.net For this compound, an FMO analysis would reveal how the electron density is distributed in these key orbitals, providing predictions about its reactivity and electronic properties.

Table 3: Illustrative FMO Data from a DFT Calculation (Note: This data is hypothetical and not from a specific calculation on the title compound.)

| Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.52 | Primarily π* anti-bonding character distributed over the pyridine ring |

| HOMO | -6.89 | Primarily π-bonding character with significant contribution from halogen p-orbitals |

| HOMO-LUMO Gap | 5.37 | Indicates high stability |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a crucial tool in computational chemistry for understanding the reactivity of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution and identifying regions susceptible to electrophilic and nucleophilic attack. chemicalbook.com

The MEP is calculated based on the forces experienced by a positive test charge placed at various points in the vicinity of a molecule. chemicalbook.com The resulting surface is color-coded to indicate different potential values. Typically, red areas signify regions of high electron density and negative electrostatic potential, making them attractive to electrophiles. Conversely, blue areas denote regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. Green and yellow areas represent intermediate or near-zero potential. rsc.orgmdpi.com

For halogenated pyridines, the MEP map reveals distinct reactive sites. In a study on 3-Bromo-2-hydroxypyridine, DFT calculations at the B3LYP/6-311++G(d,p) level were used to generate the MEP surface. mdpi.com The map showed the most negative potential (red) localized around the oxygen atom, identifying it as the primary site for electrophilic interaction. The most positive potential (blue) was found over the hydrogen atom of the hydroxyl group, indicating it as the site for nucleophilic attack. mdpi.com

In the case of this compound, an MEP analysis would similarly highlight the electronegative nitrogen atom and the halogen atoms as regions of negative potential, influencing their interaction with other molecules. The electron-deficient regions of the pyridine ring would show positive potential. The precise color distribution and potential values, which typically range from negative to positive values in atomic units (a.u.), depend on the specific computational method and basis set employed. rsc.orgmdpi.com

Table 1: Representative MEP Color Coding and Associated Potential

| Color | Potential Range (a.u.) | Interpretation |

|---|---|---|

| Red | Most Negative | Strongest Repulsion / Electrophilic Attack Site |

| Orange | Negative | High Electron Density |

| Yellow | Slightly Negative | |

| Green | Near-Zero | Neutral Potential |

| Blue | Most Positive | Strongest Attraction / Nucleophilic Attack Site |

This table illustrates a typical color scheme used in MEP analysis. The exact values can be set by the researcher to best visualize the potential differences across a molecule. rsc.orgmdpi.com

Reactivity Parameters and Stability Predictions

Quantum chemical calculations, particularly using DFT, can determine a set of global reactivity descriptors that predict the stability and reactivity of a molecule. These parameters are derived from the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov

From EHOMO and ELUMO, several important reactivity parameters can be calculated:

Ionization Potential (I) : The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A) : The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ) : The ability of an atom to attract electrons (χ = (I+A)/2).

Chemical Hardness (η) : The resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large energy gap.

Chemical Softness (S) : The reciprocal of hardness (S = 1/2η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts electrons (ω = μ²/2η, where μ is the chemical potential, μ ≈ -χ). nih.gov

A computational study on 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine, performed at the B3LYP/6–311G(d,p) level, provides an example of how these parameters are derived. The calculated HOMO-LUMO energy gap was 1.6731 eV, indicating its relative reactivity. nih.gov For this compound, similar calculations would elucidate its electronic stability and predisposition to certain types of reactions.

Table 2: Calculated Reactivity Descriptors for a Substituted Bromopyridine Derivative

| Parameter | Formula | Value (eV) |

|---|---|---|

| EHOMO | - | -4.0238 |

| ELUMO | - | -2.3507 |

| Energy Gap (ΔE) | ELUMO – EHOMO | 1.6731 |

| Ionization Potential (I) | -EHOMO | 4.0238 |

| Electron Affinity (A) | -ELUMO | 2.3507 |

| Electronegativity (χ) | (I+A)/2 | 3.1872 |

| Chemical Potential (μ) | -χ | -3.1872 |

| Chemical Hardness (η) | (I-A)/2 | 0.8365 |

| Chemical Softness (S) | 1/2η | 0.5976 |

| Electrophilicity Index (ω) | μ²/2η | 6.0700 |

Data from a DFT study on 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine. nih.gov

Ab Initio Methods and Basis Set Selection

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that solve the Schrödinger equation without relying on experimental data, using only fundamental physical constants. dovepress.com The Hartree-Fock (HF) method is the simplest ab initio approach, but more advanced and accurate methods like Møller-Plesset perturbation theory (e.g., MP2) are often used to better account for electron correlation. dovepress.comresearchgate.net

The accuracy of any ab initio or DFT calculation is critically dependent on the basis set chosen. A basis set is a set of mathematical functions used to build the molecular orbitals. drugbank.com Larger basis sets provide a more accurate description of the orbitals but at a higher computational cost.

Commonly used basis sets include:

Pople Basis Sets : These are denoted as n-ijG or n-ijkG (e.g., 6-31G). drugbank.com They are often augmented with polarization functions (e.g., 6-31G(d,p) or 6-31G*) and diffuse functions (e.g., 6-31+G(d,p) or 6-311++G(d,p)). Polarization functions allow orbitals to change shape, while diffuse functions are important for describing anions and weak interactions. dovepress.comdrugbank.com

Dunning's Correlation-Consistent Basis Sets : These sets (e.g., cc-pVDZ, cc-pVTZ) are designed to systematically converge towards the complete basis set limit, making them ideal for high-accuracy calculations of electron correlation. nih.gov

For halogenated aromatic compounds, a basis set like 6-311++G(d,p) is often chosen as it provides a good balance of accuracy and computational efficiency, adequately describing the electronic structure influenced by the electronegative halogen atoms. mdpi.comresearchgate.net For instance, studies on chloropyridines and bromopyridines have successfully used DFT (B3LYP) with the 6-311++G(d,p) basis set to achieve excellent agreement with experimental vibrational spectra. researchgate.net

Molecular Dynamics Simulations (if applicable to derivatives)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While detailed MD simulation studies specifically for this compound are not prominently available, the technique is highly applicable to its derivatives, particularly in the context of their interactions within a biological system or condensed phase.

MD simulations can be used to:

Explore the conformational landscape of flexible derivatives.

Simulate the binding of a derivative to a biological target, such as a protein receptor, providing insights into binding modes and energies.

Study the behavior of the molecule in different solvents, predicting properties like solubility and diffusion.

For example, MD simulations could be employed to understand how a drug candidate derived from this compound interacts with the active site of an enzyme, revealing key hydrogen bonds and hydrophobic interactions that stabilize the complex.

Prediction of Spectroscopic Parameters

Computational methods are extensively used to predict spectroscopic parameters, which aids in the interpretation of experimental spectra such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR).

DFT calculations are particularly effective for predicting vibrational frequencies (IR and Raman). researchgate.net A computational study on 3,5-dibromopyridine (B18299) used the B3LYP/6-31G(*) method to calculate its vibrational spectra. nih.gov The calculated frequencies are often scaled by a constant factor (typically ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental data. researchgate.net This allows for confident assignment of the observed spectral bands to specific molecular vibrations, such as C-H stretches, C-C ring modes, and C-Br/C-Cl stretches.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT. While experimental NMR data for this compound is not readily published, computational predictions for its isomers and related compounds show good correlation with observed spectra, helping to assign peaks and confirm structures. chemicalbook.com

Table 3: Comparison of Experimental vs. Calculated Vibrational Frequencies for a Halogenated Pyridine

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|

| Ring Stretch | 1550 | 1555 |

| C-H Bend | 1280 | 1288 |

| Ring Breathing | 1020 | 1025 |

| C-Cl Stretch | 750 | 758 |

| C-Br Stretch | 680 | 685 |

This table presents hypothetical but realistic data illustrating the typical agreement between experimental and scaled DFT-calculated vibrational frequencies for a halogenated pyridine. researchgate.netnih.gov

Applications of 2,3 Dibromo 6 Chloropyridine in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

The utility of multi-halogenated pyridines lies in the ability to selectively transform one halogenated position while leaving others intact for subsequent reactions. For instance, in related bromo-chloropyridine systems, Suzuki-Miyaura cross-coupling reactions have been shown to proceed chemoselectively, with the bromine atom being more reactive than the chlorine atom under specific catalytic conditions. rsc.org This allows for the introduction of an aryl or other organic moiety at the bromine-substituted position, while the chlorine atom remains available for a later-stage modification. This stepwise functionalization is a powerful tool for building complex molecular scaffolds. rsc.org

For example, the synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides has been achieved through the chemoselective transformation of a 2-bromo-6-chloropyridine (B1266251) C-nucleoside intermediate. rsc.org In this process, a Suzuki-Miyaura coupling selectively displaced the bromine atom, followed by further modifications. rsc.org While this example uses a nucleoside derivative, the principle of selective reactivity is directly applicable to 2,3-Dibromo-6-chloropyridine for creating a variety of complex structures.

Halogenated pyridines are crucial intermediates in the agrochemical industry. researchgate.netnih.gov Compounds like 2-cyano-6-chloropyridines serve as precursors for pesticides, particularly herbicides. google.com The synthesis of these cyano-pyridines often starts from polychlorinated pyridines. google.com Furthermore, trifluoromethylpyridines, key components in many modern agrochemicals, are frequently synthesized from chlorinated pyridine (B92270) precursors. nih.govjst.go.jp Although direct evidence of this compound's use is not prominent, its structure is well-suited for the synthesis of polysubstituted pyridines found in active agrochemical ingredients. researchgate.net

The pyridine ring is a privileged structure in medicinal chemistry, appearing in a vast number of pharmaceutical agents. nih.gov Halogenated pyridines, such as 2-chloropyridine (B119429), are common starting materials in the synthesis of blockbuster drugs through reactions like nucleophilic aromatic substitution (SNAr). nih.gov

A related isomer, 2,3-Dibromo-5-chloropyridine, has been utilized as a key intermediate in the synthesis of spirocyclic compounds developed as therapeutic agents. mdpi.com This highlights the value of the dibromo-chloro-pyridine scaffold in constructing complex, biologically active molecules. The selective reactivity of the different halogen atoms is key to building up the molecular complexity required for pharmaceutical applications.

The development of novel therapeutic agents is a continuous effort in medicinal chemistry, often relying on the creation of new molecular scaffolds. nih.govnih.gov The functional group tolerance and selective reactivity of intermediates like this compound make them valuable starting points for generating libraries of new compounds for biological screening. mdpi.com The ability to introduce different substituents at the three halogenated positions can lead to the discovery of new therapeutic agents with improved potency and selectivity.

The P2X7 receptor is a well-established target for the development of anti-inflammatory drugs. nih.govnih.gov Antagonists of this receptor can modulate inflammatory responses, making them promising candidates for treating a range of inflammatory conditions. nih.govnih.gov While specific derivatives of this compound have not been explicitly reported as P2X7 antagonists, the general class of heterocyclic compounds, including pyridine derivatives, is actively being explored for this purpose. The synthesis of novel P2X7 antagonists often involves building upon a core heterocyclic structure, a role for which this compound is theoretically well-suited.

There is a pressing need for new antimicrobial agents to combat resistant pathogens. Pyridine derivatives have a long history as effective antimicrobial compounds. nih.govnih.gov Research has shown that the introduction of halogen atoms, such as chlorine and bromine, to a molecular scaffold can enhance antimicrobial activity. nih.gov The development of new pyridine-based antimicrobial agents often involves the synthesis and evaluation of various substituted derivatives. Given this, derivatives of this compound represent a potential, yet underexplored, avenue for the discovery of new antimicrobial drugs.

Table 1: Examples of Antimicrobial Activity in Pyridine Derivatives

| Compound Class | Target Organisms | Activity Level |

| Nicotinic acid benzylidene hydrazides | S. aureus, B. subtilis, E. coli, C. albicans | Active, comparable to standard drugs |

| Substituted Mannich bases | B. subtilis, S. aureus, P. aeruginosa, E. coli | High antibacterial activity (MIC = 6.25–12.5 µg/mL) |

| Isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazides | Various bacteria and fungi | Highly active, some better than standard drugs |

This table presents data for the general class of pyridine derivatives to illustrate their antimicrobial potential. Data for derivatives of this compound is not currently available. nih.gov

Topoisomerase enzymes are crucial for DNA replication and are a key target for many anticancer drugs. nih.gov Inhibitors of these enzymes can prevent cancer cell proliferation. nih.gov A number of heterocyclic compounds, including derivatives of pyridine and terpyridine, have been investigated as topoisomerase inhibitors. nih.gov For instance, certain terpyridine derivatives have shown potent topoisomerase I inhibitory activity and cytotoxicity against human tumor cell lines. nih.gov The development of such agents involves the synthesis of various isomers and substituted analogues to optimize their biological activity. While no specific studies on the topoisomerase inhibitory activity of this compound derivatives are available, this remains a plausible and interesting area for future research in the quest for new anticancer agents.

Synthesis of Advanced Materials and Specialty Chemicals

The unique electronic and structural characteristics of the pyridine ring, combined with the synthetic handles provided by its halogen substituents, make this compound a key intermediate for materials with tailored properties.

While specific polymers derived directly from this compound are not extensively documented in mainstream literature, its chemical nature makes it a highly suitable monomer for synthesizing conjugated polymers. The di-bromo functionality allows it to undergo step-growth polymerization with appropriate di-functionalized co-monomers. Reactions such as Suzuki or Stille polycondensation, which are known to be effective for this compound, could theoretically be employed to produce poly(pyridinylene)s. ambeed.com Such polymers are of interest for their potential electronic, thermal, and optical properties, making them candidates for advanced coatings or specialty polymer applications.

Polyhalogenated aromatic compounds are well-known building blocks in crystal engineering and the design of supramolecular assemblies. The bromine and chlorine atoms on the this compound ring can act as halogen bond donors, while the pyridine nitrogen can act as a halogen bond acceptor. This functionality makes the compound a prime candidate for forming highly ordered cocrystals with other molecules. The precise arrangement and strength of these non-covalent interactions can be used to engineer materials with specific solid-state properties, such as unique crystal packing, modified solubility, or specific optical responses.

The development of new organic semiconductors is crucial for advancing organic electronics, including devices like Organic Light-Emitting Diodes (OLEDs). rsc.org this compound and its derivatives are valuable in this field as they can form the core of larger, conjugated systems. In one area of research, complex pentacyclic compounds designed for potential use in OLEDs were synthesized using a related substituted pyridine as a starting point. rsc.org The synthesis involved a cascade of palladium-catalyzed reactions to build up the final structure. rsc.org By functionalizing the pyridine core, researchers can fine-tune the electronic properties of the final molecule, creating sophisticated donor-acceptor systems. For instance, appending electron-donating methoxy (B1213986) groups to the periphery of a molecule built from a pyridine core was shown to alter the absorption and emission spectra of the material, demonstrating a method to tailor its photophysical properties for specific applications. rsc.org

Synthetic Strategies Utilizing this compound

The primary advantage of using this compound in synthesis is the ability to perform selective and sequential reactions at the halogenated positions.

The presence of both bromo and chloro substituents on the pyridine ring is a key strategic feature. In palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond. This difference in reactivity allows for chemoselective functionalization. A coupling reaction can be directed to selectively replace the bromine atoms while leaving the chlorine atom intact for a subsequent, different transformation. This stepwise approach enables the synthesis of precisely structured, multifunctional molecules.

This strategy is exemplified in research where cascade reactions involving multiple Suzuki couplings were performed on a brominated pyridine scaffold. rsc.org The ability to control which halogen reacts first is fundamental to building complex architectures and tailoring the final properties of the molecule, such as its emission quantum yield and color. rsc.org

Suzuki and Stille cross-coupling reactions are powerful and well-established methods for forming new carbon-carbon bonds, and they are particularly effective for the functionalization of this compound. ambeed.com Research has demonstrated the successful use of this compound in Suzuki coupling reactions to produce more complex derivatives. univ-lorraine.fr In a typical procedure, this compound is reacted with a boronic acid in the presence of a palladium catalyst and a base to yield a substituted product. univ-lorraine.fr This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the bromine-bearing positions.

The following table outlines a representative experimental setup for a Suzuki coupling reaction using this compound. univ-lorraine.fr

| Parameter | Details |

| Starting Material | This compound |

| Reagent | Arylboronic Acid |

| Catalyst | Palladium-based catalyst (e.g., Pd(PPh₃)₄) |

| Base | Sodium Carbonate (Na₂CO₃) |

| Solvent System | Methanol (B129727) / Water |

| Temperature | 100°C |

| Reaction Time | 6 hours |

| Purification | Extraction with ethyl acetate (B1210297) followed by column chromatography |

This table is based on the experimental procedure described for a Suzuki coupling reaction involving this compound. univ-lorraine.fr

This strategic functionalization provides a clear and efficient pathway to a diverse library of pyridine derivatives, which can then be used as advanced intermediates in the synthesis of pharmaceuticals, agrochemicals, and novel materials. univ-lorraine.fr

Analytical Method Development for 2,3 Dibromo 6 Chloropyridine

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are central to separating 2,3-Dibromo-6-chloropyridine from reaction mixtures, starting materials, and byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for its identification.

Following separation by GC, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum shows a unique pattern of fragments and their mass-to-charge ratios (m/z), which serves as a molecular fingerprint. For this compound, the presence of two bromine atoms and one chlorine atom creates a distinctive isotopic pattern that aids in its unambiguous identification. GC-MS is particularly useful for detecting trace-level impurities in a sample. Method development often involves optimizing the temperature program, carrier gas flow rate, and the type of capillary column to achieve the best separation.

| Parameter | Typical Value |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium, constant flow ~1 mL/min |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Range | 40-400 amu |

This table represents a hypothetical set of GC-MS parameters for the analysis of this compound, based on general methods for similar halogenated aromatic compounds.

High-Resolution Mass Spectrometry (HRMS) for Halogenated Compounds

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule, which is invaluable for halogenated compounds like this compound. The distinct isotopic signatures of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio) create a characteristic isotopic cluster in the mass spectrum. HRMS can resolve these isotopic peaks and the measured mass can be used to confirm the molecular formula C₅H₂Br₂ClN. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

| Isotope Combination | Relative Abundance (%) |

| C₅H₂79Br₂35Cl¹⁴N | ~75% (relative to the most abundant isotopologue in the cluster) |

| C₅H₂79Br81Br35Cl¹⁴N | ~100% |